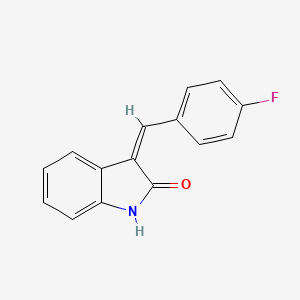![molecular formula C17H20FN3O2S2 B2944480 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2415510-03-9](/img/structure/B2944480.png)
3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a hydroxy-dithiepan moiety, and a carboxamide group, making it a unique molecule with diverse chemical properties.
準備方法
The synthesis of 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the hydroxy-dithiepan moiety. The synthetic route typically involves:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the hydroxy-dithiepan moiety: This can be done through nucleophilic substitution reactions, where the hydroxy-dithiepan group is introduced using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes due to its unique chemical structure.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
作用機序
The mechanism by which 3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: This compound also contains a fluorophenyl group and a hydroxy moiety, but differs in its core structure and functional groups.
4-((2R,3S,6S)-6-(4-fluorophenyl)-3-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenol: This compound features a fluorophenyl group and a hydroxy group, but has a different ring structure and substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S2/c1-21-15(8-14(20-21)12-2-4-13(18)5-3-12)16(22)19-9-17(23)10-24-6-7-25-11-17/h2-5,8,23H,6-7,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPOVPJCFYHMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CSCCSC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)
![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)


![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)



![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)


![2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2944416.png)
![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)
